N'-(2-methylpropyl)methanimidamide
Description
N'-(2-Methylpropyl)methanimidamide is a methanimidamide derivative characterized by a 2-methylpropyl (isobutyl) substituent at the N' position. Methanimidamides are a class of organic compounds with the general formula R1R2N–C(=NH)–NR3R4, where substituents influence physicochemical properties and biological activity. The isobutyl group may confer moderate lipophilicity, affecting solubility and bioavailability compared to aryl-substituted derivatives like Chlordimeform .
Properties
CAS No. |
90304-19-1 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
N'-(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C5H12N2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3,(H2,6,7) |
InChI Key |
IBZTUTUAIYCPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-methylpropyl)methanimidamide can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with an amine to form an amide. direct reaction of a carboxylic acid with an amine typically produces a salt rather than an amide. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed .
Industrial Production Methods
In industrial settings, the synthesis of N’-(2-methylpropyl)methanimidamide often involves the use of acyl chlorides or anhydrides to react with amines under controlled conditions. This method ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methylpropyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-(2-methylpropyl)methanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N’-(2-methylpropyl)methanimidamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Methanimidamide Derivatives
Structural and Functional Differences
Key structural variations among methanimidamides include:
- N' substituent : Determines interaction with biological targets.
- N,N substituents : Influence steric effects and metabolic stability.
Table 1: Comparative Analysis of Methanimidamide Derivatives
Toxicity and Regulatory Status
- Chlordimeform (CAS 6164-98-3): Carcinogenicity: Confirmed in animal studies; metabolite linked to bladder cancer in humans . Regulatory Action: Banned globally (e.g., USSR 1978, EU 1988) due to high dermal/lung absorption and environmental persistence .
- Chlordimeform-ethyl (CAS 62268-10-4) :
- N,N-Bis(2-methylpropyl) Derivatives (e.g., CAS 627056-01-3) :
Substituent Effects on Properties
- Aryl vs. Alkyl N' Groups: Aryl substituents (e.g., Chlordimeform) enhance bioaccumulation and carcinogenicity due to metabolic activation to reactive intermediates . Alkyl groups (e.g., isobutyl) likely reduce persistence and toxicity but may limit target specificity.
- N,N Diethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
